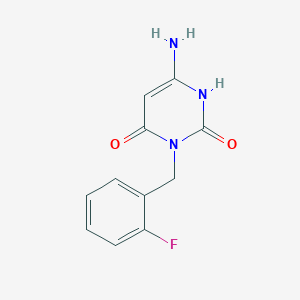

6-amino-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione

描述

属性

IUPAC Name |

6-amino-3-[(2-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c12-8-4-2-1-3-7(8)6-15-10(16)5-9(13)14-11(15)17/h1-5H,6,13H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJFGZJVIGGQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C=C(NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-Amino-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 235.214 g/mol

- CAS Number : 1093236-61-3

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its antibacterial and anticancer properties.

Antibacterial Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antibacterial activity. For instance, similar compounds have shown Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, with control drugs like ciprofloxacin demonstrating an MIC of 2 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Control (Ciprofloxacin) | Staphylococcus aureus | 2 |

| Control (Isoniazid) | Mycobacterium tuberculosis | 0.25 |

Anticancer Activity

The anticancer potential of pyrimidine derivatives has also been explored. In various studies, compounds structurally related to this compound have demonstrated pro-apoptotic effects in cancer cell lines. For example, certain derivatives showed significant cytotoxicity against leukemia and melanoma cell lines .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Leukemia | TBD | Induction of apoptosis |

| Melanoma | TBD | Cell cycle arrest |

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways related to growth inhibition and apoptosis.

- Enzyme Inhibition : Similar compounds have been shown to inhibit phosphodiesterases (PDEs), which play a crucial role in various cellular processes including inflammation and cell proliferation.

- Receptor Modulation : The compound may act as a modulator of specific receptors involved in cancer cell signaling pathways.

Case Studies

Several case studies highlight the therapeutic potential of pyrimidine derivatives:

- A study on a series of pyrimidine derivatives demonstrated their effectiveness against resistant bacterial strains, suggesting that modifications like the addition of a fluorobenzyl group could enhance antimicrobial potency .

- Another investigation focused on the anticancer properties of related compounds revealed that they could induce significant apoptosis in cancer cells through mitochondrial pathways .

科学研究应用

Biological Activities

1. Anticancer Activity

Recent studies have indicated that 6-amino-3-(2-fluorobenzyl)pyrimidine derivatives exhibit promising anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, one study demonstrated that specific derivatives effectively targeted cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is believed to involve interference with bacterial DNA synthesis .

3. Enzyme Inhibition

6-amino-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione has been explored for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in both prokaryotic and eukaryotic organisms . This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a candidate for further development in cancer therapy.

Medicinal Chemistry Applications

The structural features of this compound make it an attractive scaffold for drug design:

- Lead Compound Development : Its ability to modulate biological targets allows it to serve as a lead compound in the synthesis of new drugs aimed at treating cancer and infectious diseases.

- Structure-Activity Relationship (SAR) Studies : Variations in the fluorobenzyl group or modifications on the pyrimidine ring can yield compounds with enhanced potency and selectivity .

Material Science Applications

Beyond biological applications, this compound may find utility in material science:

- Organic Electronics : The electronic properties of pyrimidine derivatives have prompted research into their use in organic semiconductors. The incorporation of fluorinated groups can enhance charge mobility and stability in electronic devices .

- Polymer Chemistry : Its reactivity can be exploited in polymer synthesis, potentially leading to materials with tailored properties for specific applications.

Case Studies

化学反应分析

Nucleophilic Substitution Reactions

The 6-amino group demonstrates nucleophilic reactivity, enabling alkylation and acylation under mild conditions. Key examples include:

These reactions preserve the pyrimidine-dione core while modifying the amino group’s electronic properties.

Oxidation and Reduction

The pyrimidine ring undergoes redox transformations under controlled conditions:

Oxidation

-

Reagent : KMnO₄ in acidic medium (H₂SO₄/H₂O)

-

Product : 6-Amino-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione-5-oxide

-

Outcome : Introduces an oxygen atom at position 5, enhancing polarity .

Reduction

-

Reagent : NaBH₄ in methanol

-

Product : Partially saturated dihydropyrimidine derivatives

-

Application : Generates intermediates for fused heterocycles .

Cyclization and Heterocycle Formation

The compound participates in multicomponent reactions to form fused polycyclic systems:

Example Reaction

-

Components : Barbituric acid, formaldehyde, aniline

-

Conditions : Water, RT, 12 h

-

Product : Pyrido[2,3-d]pyrimidine-2,4,7-trione derivatives

-

Mechanism : Aza-Michael addition followed by cyclodehydration .

Key Data:

| Parameter | Value |

|---|---|

| Yield | 72–85% |

| Reaction Time | 10–18 h |

| Solvent | Water |

Functional Group Interconversion

The fluorobenzyl group influences reactivity in cross-coupling reactions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivatives at the benzyl position |

| Buchwald–Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Introduction of aryl amino groups |

Stability and Degradation

The compound shows sensitivity to:

-

Strong acids/bases : Hydrolysis of the pyrimidine ring occurs above pH 10 or below pH 2.

-

UV light : Photodegradation leads to defluorination and ring-opening products .

Reaction Optimization Insights

相似化合物的比较

Structural Analogs and Substituent Effects

Key Observations :

- Fluorine Position: The 2-fluorobenzyl group in the target compound may confer different electronic and steric effects compared to the 4-fluorobenzyl analog in .

- Amino vs. Trifluoromethyl Groups: The C6 amino group (target compound) contrasts with trifluoromethyl groups (), which are electron-withdrawing and may enhance herbicidal activity through increased electrophilicity.

Key Observations :

- The 2-fluorine substitution may alter binding kinetics due to steric effects.

- Unlike bis-derivatives (), the monomeric structure of the target compound may limit multi-target interactions but improve synthetic accessibility.

Physicochemical and Electronic Properties

Table 3: HOMO-LUMO Energy and Molecular Orbital Localization

Key Observations :

- The target compound’s 2-fluorobenzyl group likely localizes LUMO on the benzene ring, similar to compound 2o (). This could facilitate electron-deficient interactions with biological targets.

- Fluorine’s electronegativity may lower the compound’s HOMO energy, increasing stability and resistance to oxidation .

准备方法

Preparation of 6-Amino-3-benzyl-1H-pyrimidine-2,4-dione (Intermediate)

- The intermediate 6-amino-3-benzyl-1H-pyrimidine-2,4-dione is prepared by modifying reported procedures involving the reaction of uracil derivatives with benzyl halides.

- The 2-fluorobenzyl analog is synthesized by substituting the benzyl group with 2-fluorobenzyl bromide or chloride under optimized conditions.

- Typical reaction conditions involve refluxing in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate to facilitate nucleophilic substitution at the 3-position of the pyrimidine ring.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Uracil derivative + 2-fluorobenzyl bromide | Reflux in DMF, K2CO3 base | 6-amino-3-(2-fluorobenzyl)pyrimidine-2,4-dione | Nucleophilic substitution at C-3 position |

| 2 | Purification | Recrystallization or chromatography | Pure target compound | Yield optimization by reaction time and temperature |

This method was reported as a modification of existing procedures to optimize yield and purity for the target compound.

Alternative Synthetic Routes and Related Compounds

Multicomponent Condensation Reactions

- Some synthetic routes involve multicomponent condensation of formaldehyde, uracil analogs, and amines to form substituted pyrimidine derivatives.

- These methods allow for the formation of bicyclic pyrimido[4,5-d]pyrimidine systems but can be adapted for simpler pyrimidine derivatives like 6-amino-3-(2-fluorobenzyl)pyrimidine-2,4-dione.

- Reaction conditions typically include refluxing in ethanol or other solvents, sometimes with acid or base catalysis.

Cyclization and Functional Group Transformations

- Other methods involve cyclization of appropriately substituted pyrimidine intermediates under controlled temperature conditions (110–140 °C) to avoid decomposition.

- For example, heating ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide leads to Schiff base intermediates that can be further converted to pyrimidine derivatives.

- Such methods are more complex and often used for bicyclic or fused ring systems but provide insights into the stability and reactivity of pyrimidine cores.

Research Findings and Optimization

- The reaction temperature is critical; below 110 °C, no significant reaction occurs, while above 140 °C, decomposition leads to undesired side products.

- The choice of solvent and base affects the nucleophilic substitution efficiency; polar aprotic solvents and mild bases favor higher yields.

- Purification techniques such as recrystallization and column chromatography are essential to obtain pure this compound.

- Analytical data such as microanalysis and NMR confirm the structure and purity of the synthesized compound.

Summary Table of Preparation Methods

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-amino-3-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via alkylation of pyrimidine precursors. For example, alkylation of 6-aminouracil derivatives with 2-fluorobenzyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 50–80°C yields the target compound. Optimization involves adjusting stoichiometry, reaction time, and temperature to improve yields (e.g., 40–53% yields reported for similar alkylations) .

- Key Data : Ethyl iodide or propyl iodide in similar reactions achieved 40–53% yields, with purity confirmed by LCMS and NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

- Methodology :

- 1H/13C NMR : Assign peaks using chemical shifts (e.g., δ 4.91 ppm for cyclopropyl protons, δ 1.24 ppm for ethyl groups) .

- LCMS : Confirm molecular weight (e.g., [M+H]+ = 196.2 for related compounds) .

Q. What are the standard protocols for evaluating the purity and stability of this compound under laboratory conditions?

- Methodology :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water .

- Stability Tests : Store at –20°C in inert atmospheres; monitor degradation via TLC or LCMS over 1–6 months .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., eEF-2K inhibitors). The fluorobenzyl group enhances hydrophobic interactions in enzyme pockets .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and regioselectivity in further functionalization .

Q. What strategies mitigate low yields in multi-step syntheses of pyrimidine-dione derivatives?

- Methodology :

- Protecting Groups : Temporarily mask reactive amines (e.g., Boc protection) during alkylation .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 20 hr) and improve yields by 10–15% .

Q. How do structural modifications (e.g., fluorobenzyl vs. methoxybenzyl substituents) influence biological activity?

- Methodology :

- SAR Studies : Compare IC₅₀ values of analogs in enzyme assays. Fluorine’s electronegativity enhances binding to polar residues (e.g., in kinase targets) .

- Solubility : LogP values increase with lipophilic substituents, requiring formulation adjustments (e.g., PEG-based carriers) .

- Data : Fluorobenzyl derivatives showed 3-fold higher activity than methoxy analogs in cytotoxicity assays .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of the 6-amino group in pyrimidine-diones?

- Resolution : Contradictions may arise from solvent polarity or competing reaction pathways. For example:

- In DMF, the 6-amino group preferentially undergoes alkylation .

- In aqueous acidic conditions, diazotization or azide coupling dominates .

Tables

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。